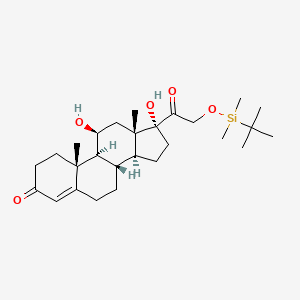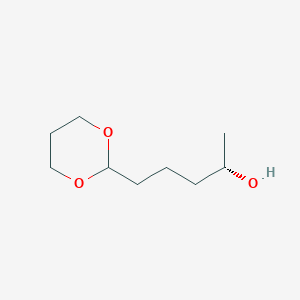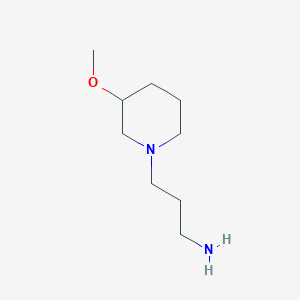
(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxymethyl and methyl groups, and an acetimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with an appropriate acetimidamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield piperidine carboxylic acids, while reduction of the imidamide moiety can produce piperidine amines.
Aplicaciones Científicas De Investigación
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxymethyl and imidamide groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-hydroxy-2-(4-(hydroxymethyl)piperidin-1-yl)acetimidamide
- N’-hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide
- N’-hydroxy-2-(4-(hydroxymethyl)-4-ethylpiperidin-1-yl)acetimidamide
Uniqueness
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide stands out due to the presence of both hydroxymethyl and methyl groups on the piperidine ring, which confer unique steric and electronic properties. These features enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H19N3O2 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
N'-hydroxy-2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H19N3O2/c1-9(7-13)2-4-12(5-3-9)6-8(10)11-14/h13-14H,2-7H2,1H3,(H2,10,11) |
Clave InChI |
ALPPDGMYMSKWKT-UHFFFAOYSA-N |
SMILES isomérico |
CC1(CCN(CC1)C/C(=N/O)/N)CO |
SMILES canónico |
CC1(CCN(CC1)CC(=NO)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)

![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)


![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)





